molecular formula C14H15F2N5O3S B4710856 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea

Cat. No.: B4710856
M. Wt: 371.36 g/mol
InChI Key: GEPKTTDAUYWHMJ-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea is a compound notable for its application in several fields due to its unique chemical properties. This compound features a distinct chemical structure that allows it to interact in various reactions and play a significant role in scientific research and industrial applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-[2-(4-nitropyrazol-1-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O3S/c1-9-2-3-11(12(6-9)24-13(15)16)19-14(25)17-4-5-20-8-10(7-18-20)21(22)23/h2-3,6-8,13H,4-5H2,1H3,(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPKTTDAUYWHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCN2C=C(C=N2)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: Industrial-scale production of this compound requires careful selection of reagents and catalysts to ensure efficiency and cost-effectiveness. Optimized reaction conditions, such as temperature control and efficient mixing, are critical. Purification methods like recrystallization or chromatography are employed to achieve the required purity standards.

Chemical Reactions Analysis

Common Reagents and Conditions Used in These Reactions

: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation. Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are used for reductions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed from These Reactions

: Oxidation products may include sulfoxides or sulfones. Reduction typically yields amines, and substitution reactions can result in various substituted thioureas or nitropyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiourea moiety is known for its ability to coordinate with metal ions, potentially altering enzyme activities or receptor functions.

Comparison with Similar Compounds

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea stands out due to its unique combination of difluoromethoxy and nitropyrazole groups.

  • Similar compounds like N-[2-(methoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea differ in their methoxy group, leading to variations in their chemical behavior and applications.

In essence, this compound's unique structure and properties make it a compound of significant interest across various scientific domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea

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